molecular formula C8H6BrNS B2773817 6-(Bromomethyl)benzo[d]thiazole CAS No. 499770-85-3

6-(Bromomethyl)benzo[d]thiazole

Cat. No.: B2773817
CAS No.: 499770-85-3
M. Wt: 228.11
InChI Key: DQTJVIFWIQJUQI-UHFFFAOYSA-N
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Description

6-(Bromomethyl)benzo[d]thiazole is an organic compound with the molecular formula C8H6BrNS It is a derivative of benzothiazole, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)benzo[d]thiazole typically involves the bromination of benzo[d]thiazole derivatives. One common method is the bromination of 6-methylbenzo[d]thiazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, reaction time, and temperature. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)benzo[d]thiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzothiazole derivatives.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used in solvents such as acetic acid or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents such as tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted benzothiazole derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl derivatives of benzothiazole.

Scientific Research Applications

6-(Bromomethyl)benzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can undergo nucleophilic substitution, leading to the formation of various biologically active derivatives. These derivatives can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

6-(Bromomethyl)benzo[d]thiazole can be compared with other similar compounds, such as:

    2-(Bromomethyl)benzo[d]thiazole: Similar in structure but with the bromomethyl group at a different position, leading to different reactivity and applications.

    6-(Chloromethyl)benzo[d]thiazole: Similar in structure but with a chlorine atom instead of bromine, resulting in different chemical properties and reactivity.

    6-(Methylthio)benzo[d]thiazole: Contains a methylthio group instead of a bromomethyl group, leading to different biological activities and applications.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

6-(bromomethyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTJVIFWIQJUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve benzothiazol-6-yl-methanol (0.4 g, 2.55 mmol) in diethyl ether (10 mL) and add slowly a solution of phosphorus tribromide (0.7 g, 2.55 mmol) in diethyl ether (5 mL). Stir the reaction mixture for 2 h at ambient temperature, wash with brine, dry the organic phase over anhydrous Na2SO4, evaporate the solvent and purify by chromatography on silica gel eluting with hexane/EtOAc (1:0, 9:1 and 4:1) to obtain the title compound as a white solid (0.5 g, 86%). MS (ES+) m/z: 229 (M+H)+.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
86%

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